Bisphenol A monosulfate

Endocrine disruption Estrogen receptor In vitro toxicology

Bisphenol A monosulfate (BPA-1S; IUPAC: 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl hydrogen sulfate; molecular formula C₁₅H₁₆O₅S; monoisotopic mass 308.07184 Da) is the primary sulfate conjugate of the high-production-volume endocrine disruptor bisphenol A (BPA). Formed endogenously via cytosolic phenol sulfotransferases (SULTs)—predominantly the human thermostable isoform ST1A3—this Phase II metabolite is excreted in human urine and serves as a critical biomarker for BPA exposure assessment.

Molecular Formula C15H16O5S
Molecular Weight 308.4 g/mol
CAS No. 267244-09-7
Cat. No. B12851296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A monosulfate
CAS267244-09-7
Molecular FormulaC15H16O5S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)O
InChIInChI=1S/C15H16O5S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19/h3-10,16H,1-2H3,(H,17,18,19)
InChIKeyDOJJVTGTRZSDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisphenol A Monosulfate (CAS 267244-09-7): Phase II Metabolite Reference Standard for Exposure Biomonitoring and Endocrine Disruption Research


Bisphenol A monosulfate (BPA-1S; IUPAC: 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl hydrogen sulfate; molecular formula C₁₅H₁₆O₅S; monoisotopic mass 308.07184 Da) is the primary sulfate conjugate of the high-production-volume endocrine disruptor bisphenol A (BPA) [1]. Formed endogenously via cytosolic phenol sulfotransferases (SULTs)—predominantly the human thermostable isoform ST1A3—this Phase II metabolite is excreted in human urine and serves as a critical biomarker for BPA exposure assessment [2][3]. Unlike its parent BPA, the sulfated form lacks estrogen receptor agonist activity, making it a functionally detoxified yet analytically indispensable surrogate for quantifying internal BPA burden without confounding receptor-mediated effects during in vitro assay systems [2].

Why Bisphenol A Monosulfate Cannot Be Replaced by Free BPA, Glucuronide Conjugates, or Disulfate Analogs in Quantitative Exposure Science


BPA monosulfate occupies a distinct analytical and biological niche that precludes simple substitution. While BPA monoglucuronide (BPA-1G) dominates urinary output—accounting for >94% of total urinary BPA species—it is the sulfate fraction that exhibits gender-dimorphic conjugation patterns, with women excreting significantly higher BPA-sulfate levels than men (1.20 vs. 0.49 ng/mL, p<0.05), a phenomenon not mirrored by the glucuronide fraction [1][2]. Moreover, BPA monosulfate demonstrates superior stability in wastewater matrices compared to glucuronide conjugates, which are rapidly hydrolyzed by β-glucuronidase, making the sulfate form the only viable conjugate for wastewater-based epidemiology (WBE) applications [3][4]. Critically, BPA monosulfate—unlike free BPA—is devoid of estrogenic activity (no effect at concentrations up to 0.1 μM in E-screen and 1 mM in pS2 gene expression assays), enabling its use as a non-confounding internal standard in estrogenicity-testing workflows where residual BPA contamination would otherwise produce false-positive signals [5]. The disulfate conjugate (BPA-2S) cannot serve as a substitute due to its far lower urinary abundance and distinct metabolic origin, with geometric mean concentrations as low as 0.01 μg/L in pregnant women [6].

Bisphenol A Monosulfate (CAS 267244-09-7): Quantitative Comparative Evidence for Scientific Selection


Complete Abolition of Estrogenicity: BPA Monosulfate Versus Free BPA in MCF-7 Cell Proliferation and pS2 Gene Expression Assays

In a direct head-to-head comparison, bisphenol A monosulfate (BPA sulfate) exhibited no detectable estrogenic activity at concentrations up to 0.1 μM in the E-screen cell proliferation assay and up to 1 mM in pS2 gene expression analysis using MCF-7 human breast cancer cells [1]. In stark contrast, the parent compound bisphenol A (free BPA) produced significant estrogenic effects at concentrations as low as 3 nM in the E-screen assay and 1 μM in pS2 gene expression [1]. This represents a >33,000-fold reduction in estrogenic potency in the E-screen (no effect for BPA sulfate at 100 nM vs. BPA active at 3 nM) and a >1,000-fold reduction in pS2 induction [1]. The sulfation reaction was confirmed to be catalyzed by the human hepatic thermostable phenol sulfotransferase ST1A3, and BPA sulfation in human liver cytosols was inhibited by more than 90% by the specific phenol sulfotransferase inhibitor quercetin [1].

Endocrine disruption Estrogen receptor In vitro toxicology

Urinary Abundance Hierarchy: BPA Monosulfate Represents ~15% of Total BPA Versus >71% for BPA Monoglucuronide in Pregnant Women

In a direct-measurement LC-MS/MS study of 112 ethnically diverse, low-income pregnant women in their second trimester, BPA monosulfate (BPA sulfate) was quantified at a median concentration of 0.31 μg/g creatinine, compared to 4.67 μg/g creatinine for BPA monoglucuronide and 0.25 μg/g creatinine for unconjugated BPA (uBPA) [1]. On average, total urinary BPA consisted of 71% in glucuronide form, 15% in sulfate form, and 14% as uBPA; notably, the proportion of BPA in sulfate form increased while uBPA decreased with rising total BPA levels [1]. Independently, a study of 46 Quebec volunteers using isotope-dilution LC-MS/MS confirmed that glucuronide metabolites constituted >94% of total urinary BPA species, placing the combined sulfate fraction (mono + di) at <6% of total urinary BPA [2]. The sulfate-to-glucuronide ratio is thus approximately 0.066 in the general population [1] and can vary with demographic and metabolic factors [1][2].

Biomonitoring Exposure assessment Human urine

Gender-Dimorphic Sulfation: Women Excrete 2.4-Fold Higher BPA Monosulfate Levels Than Men, Inverting the Glucuronide Pattern

A comparative analysis of urinary BPA conjugates in 30 healthy Korean adults (15 men, 15 women) revealed a statistically significant gender inversion: women excreted higher BPA-sulfate levels (1.20 ± 0.32 ng/mL) than men (0.49 ± 0.27 ng/mL), whereas men excreted higher BPA-glucuronide levels (2.34 ± 0.85 ng/mL) than women (1.00 ± 0.34 ng/mL) [1]. Total BPA concentrations (free + conjugates) were similar between genders (men: 2.82 ± 0.73 ng/mL; women: 2.76 ± 0.54 ng/mL), indicating that the observed differences reflect divergent Phase II conjugation routing rather than exposure level disparities [1]. The sulfate-to-glucuronide ratio was 0.20 in men versus 1.20 in women—a 6-fold difference in the relative reliance on sulfation versus glucuronidation pathways [1]. This pattern is consistent with known sex-dependent expression of sulfotransferase isoforms in humans [1].

Gender differences Sulfotransferase Metabolic phenotyping

Superior Aqueous Stability: BPA Monosulfate Remains Intact for ≥2 Days Whereas Glucuronide Conjugates Undergo Rapid Hydrolysis in Wastewater

Comparative stability testing of bisphenol sulfate and glucuronide conjugates demonstrated that BPA and BPS sulfates show no hERα agonist activity and can be considered stable for at least 2 days under tested in vitro media conditions, with in vitro sulfation following Michaelis–Menten kinetics (Vmax and KM values determined in pooled human liver cytosol) [1]. In wastewater matrices, only sulfate metabolites—not glucuronide conjugates—proved stable, enabling their detection as intact conjugates in influent samples; glucuronides undergo rapid enzymatic and chemical hydrolysis, largely reverting to free BPA [2][3]. A wastewater-based epidemiology study in Guangzhou, China confirmed that BPA monosulfate (BPA-S) was detected in 100% of analyzed wastewater samples (n = 6 WWTPs), with detection frequencies exceeding those of free BPA (92.9%) and BPS-S (76.3%), substantiating its environmental persistence relative to other BPA species [2]. This stability advantage is mechanistically attributed to the resistance of the aryl sulfate ester bond to spontaneous hydrolysis compared to the glucuronide glycosidic bond [1].

Wastewater-based epidemiology Conjugate stability Environmental monitoring

High-Sensitivity Detection in Animal-Derived Food: BPA Monosulfate Achieves LOD of 0.02 μg/kg in Liver Tissue by UHPLC-MS/MS

An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method validated for conjugated BPA metabolites in food of animal origin achieved detection limits (LOD) of 0.02 μg/kg for BPA-1S (BPA monosulfate) in liver tissue, equivalent to the sensitivity achieved for BPA-1G (BPA monoglucuronide) in muscle [1]. Linearity was validated with R² >0.99 across the concentration range [0–10] μg/kg for all analytes [1]. In incurred liver samples from pregnant ewes subcutaneously exposed to BPA at 50 μg/kg/day for 105 days, BPA-1S was quantified at 0.09 μg/kg, compared to 3.81 μg/kg for BPA-1G and 0.80 μg/kg for BPA-2G (BPA diglucuronide), yielding a BPA-1S:BPA-1G tissue ratio of approximately 0.024 [1]. Quantification employed isotope dilution with BPA-d6-1S as the internal standard, ensuring matrix-effect-corrected accuracy [1]. Critically, the absence of detectable BPA metabolites in commercial food samples containing free BPA confirmed that free BPA in these products originates from post-harvest food contact material migration rather than from in vivo animal metabolism, a distinction made possible only by the simultaneous quantification of BPA-1S alongside other conjugates [1].

Food safety LC-MS/MS Method validation

Isotope-Dilution Quantification: Deuterated BPA Monosulfate (BPA-d6-1S) as Validated Internal Standard Outperforms Surrogate Approaches

Deuterated BPA monosulfate (BPA-d6-1S, corresponding to the sodium salt form CAS 847696-37-1 with six deuterium substitutions on the isopropylidene methyl groups) has been validated as an internal standard for isotope-dilution LC-MS/MS quantification of BPA monosulfate in complex biological and environmental matrices [1][2]. The use of BPA-d6-1S enables correction for matrix effects, ionization suppression/enhancement, and extraction recovery—advantages not achievable with non-isotopic surrogate internal standards (e.g., ¹³C-BPA-1G) that exhibit different physicochemical behavior [1]. The method achieved R² >0.99 linearity across [0–10] μg/kg with the isotope dilution approach, and the deuterated standard is commercially available at ≥90% purity with characterization including melting point >92°C (decomposition), solubility in DMSO and water (slight), and recommended storage at -20°C under inert atmosphere (hygroscopic) [1]. In contrast, free BPA or non-deuterated conjugate surrogates cannot correct for analyte-specific losses during the dual-SPE cleanup required for tissue extracts [1].

Isotope dilution mass spectrometry Internal standard Analytical method validation

Bisphenol A Monosulfate (CAS 267244-09-7): Evidence-Backed Research and Industrial Application Scenarios


Human Biomonitoring Studies Requiring Pathway-Specific BPA Exposure Assessment Without Enzymatic Deconjugation Bias

Epidemiological cohorts investigating the health effects of BPA exposure can use BPA monosulfate as a direct-measurement urinary biomarker that captures inter-individual variability in sulfation capacity. As demonstrated in the Gerona et al. (2016) study of 112 pregnant women, BPA monosulfate represented ~15% of total urinary BPA and displayed substantial between-subject variability [1]. The gender-dimorphic sulfation pattern documented by Kim et al. (2003)—with women excreting 2.45-fold more BPA-sulfate than men—further supports the use of BPA monosulfate as a phenotypic marker for sulfotransferase activity in population studies [2]. Direct LC-MS/MS quantification of the intact conjugate avoids the systematic errors introduced by enzymatic deconjugation with β-glucuronidase/arylsulfatase, which can incompletely hydrolyze sulfate esters and lead to underestimation of total BPA burden [3].

In Vitro Estrogenicity Screening Where Test Article Estrogenic Activity Must Be Excluded as a Confounding Variable

For laboratories conducting E-screen or estrogen receptor transactivation assays to screen chemicals for endocrine-disrupting potential, BPA monosulfate serves as an ideal negative-control reference standard. The Shimizu et al. (2002) study established that BPA monosulfate exhibits no estrogenic effect at concentrations up to 0.1 μM in the E-screen assay and up to 1 mM in pS2 gene expression, contrasting with free BPA which is active at 3 nM—a >33,000-fold safety margin [1]. This property enables its use as a vehicle control or internal reference in assay plates where trace BPA contamination from labware could otherwise confound results. Furthermore, BPA monosulfate's lack of hERα agonist activity has been independently confirmed in a validated transactivation assay using the hERα-HeLa 9903 cell line [2].

Wastewater-Based Epidemiology (WBE) for Population-Level BPA Exposure Back-Calculation

BPA monosulfate is the only BPA metabolite suitable as a WBE biomarker due to its demonstrated stability in wastewater, whereas glucuronide conjugates undergo rapid hydrolysis in sewer systems [1][2]. The Feng et al. (2024) study confirmed 100% detection frequency of BPA-S in wastewater influent from six WWTPs in Guangzhou, China, establishing its ubiquity in municipal sewage [1]. Although the study ultimately concluded that BPA-S and BPS-S are unsuitable as quantitative WBE biomarkers due to low urinary contribution to wastewater mass loads (<10%), BPA monosulfate remains essential as an analytical standard for WBE method development and for distinguishing in-sewer deconjugation of glucuronides from genuine sulfate contributions [1].

Forensic Food Safety Investigation: Discriminating In Vivo Animal Metabolism from Post-Harvest Food Contact Migration

Regulatory food testing laboratories can deploy BPA monosulfate quantification to determine whether BPA detected in animal-derived food products originates from metabolic incorporation during the animal's life or from post-slaughter migration of BPA from food contact materials. The Deceuninck et al. (2019) method, validated with BPA-d6-1S as internal standard, demonstrated that commercial food samples containing quantifiable free BPA showed no detectable BPA-1S or other conjugated metabolites (1]. In contrast, liver from BPA-exposed ewes contained BPA-1S at 0.09 μg/kg alongside BPA-1G at 3.81 μg/kg and BPA-2G at 0.80 μg/kg, establishing the characteristic metabolite profile of genuine in vivo exposure [1]. This forensic discrimination capability is unique to conjugate-specific analysis and cannot be achieved by total BPA measurement alone [1].

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